molecular formula C10H7NO2 B1590927 6-Cyano-4-chromanone CAS No. 214759-65-6

6-Cyano-4-chromanone

Cat. No.: B1590927
CAS No.: 214759-65-6
M. Wt: 173.17 g/mol
InChI Key: FVBMSIFHHAWXLT-UHFFFAOYSA-N
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Description

6-Cyano-4-chromanone is a chemical compound belonging to the chromanone family, which is characterized by a benzopyranone structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of a cyano group at the sixth position of the chromanone ring enhances its reactivity and potential for further chemical modifications.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Cyano-4-chromanone are largely determined by its chromanone core. Chromanone derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules

Cellular Effects

Chromanone derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is likely that this compound shares these cellular effects, but specific studies on this compound are needed to confirm this.

Molecular Mechanism

Chromanone derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Studies on other chromanone derivatives have shown changes in their effects over time, including information on the product’s stability, degradation, and long-term effects on cellular function . Similar studies on this compound would be valuable.

Metabolic Pathways

Studies on other chromanone derivatives have shown that they can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . Similar studies on this compound would be valuable.

Transport and Distribution

Studies on other chromanone derivatives have shown that they can interact with various transporters or binding proteins, and can have effects on their localization or accumulation . Similar studies on this compound would be valuable.

Subcellular Localization

Studies on other chromanone derivatives have shown that they can be directed to specific compartments or organelles by targeting signals or post-translational modifications . Similar studies on this compound would be valuable.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-4-chromanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-hydroxyacetophenone with malononitrile in the presence of a base, followed by cyclization to form the chromanone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Cyano-4-chromanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromone derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The cyano group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted chromanones, amines, and other functionalized derivatives, which can be further utilized in different applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4-Chromanone: Lacks the cyano group, resulting in different reactivity and applications.

    6-Methoxy-4-chromanone: Contains a methoxy group instead of a cyano group, leading to variations in chemical behavior and biological activity.

    6-Amino-4-chromanone: The amino group provides different reactivity and potential for further modifications.

Uniqueness: 6-Cyano-4-chromanone is unique due to the presence of the cyano group, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications, offering a wide range of possibilities for further development.

Properties

IUPAC Name

4-oxo-2,3-dihydrochromene-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPCNXPFUOBSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214759-65-6
Record name 6-CYANO-4-CHROMANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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